3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
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Overview
Description
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 3-ALLYL-2-HYDROXYBENZALDEHYDE and 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-ALLYL-2-HYDROXYBENZALDEHYDE: Shares the same aldehyde group but lacks the triazole moiety.
1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE: Contains the triazole moiety but lacks the allyl and hydroxybenzaldehyde groups.
Uniqueness
3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-2-4-8-5-3-6-9(10(8)18)7-13-15-11-14-12(19)17-16-11/h2-3,5-7,18H,1,4H2,(H3,14,15,16,17,19)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCLGNZCZQSKRT-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=S)NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=S)NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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